tert-butylN-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate
CAS No.:
Cat. No.: VC18184734
Molecular Formula: C10H20F2N2O2
Molecular Weight: 238.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20F2N2O2 |
|---|---|
| Molecular Weight | 238.27 g/mol |
| IUPAC Name | tert-butyl N-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C10H20F2N2O2/c1-9(2,3)16-8(15)14(5)7-10(11,12)6-13-4/h13H,6-7H2,1-5H3 |
| Standard InChI Key | WOTXUMYBYAZMMP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)CC(CNC)(F)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
tert-butylN-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate is identified by the systematic IUPAC name tert-butyl N-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₀F₂N₂O₂ |
| Molecular Weight | 238.27 g/mol |
| CAS Number | Not publicly disclosed |
| VCID | VC18184734 |
| Purity | ≥95% (research grade) |
The compound’s structure comprises a tert-butyl-protected carbamate group linked to a propyl chain bearing two fluorine atoms at the C2 position and a methylamino group at C3 . The tert-butyl group enhances steric protection, potentially improving stability against hydrolysis.
Synthesis and Reaction Optimization
Synthetic Pathways
The synthesis of tert-butylN-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate typically follows a multi-step protocol:
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Amination: Introduction of the methylamino group via nucleophilic substitution or reductive amination.
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Carbamate Formation: Reaction of the amine intermediate with tert-butyl chloroformate in the presence of a base (e.g., triethylamine).
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Purification: Column chromatography or recrystallization to isolate the product.
A critical challenge lies in minimizing side reactions, such as over-alkylation or hydrolysis of the carbamate moiety. Source emphasizes that reaction temperature control (0–5°C) and anhydrous conditions are essential to suppress these pathways.
Catalytic and Solvent Systems
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Catalysts: Palladium-based catalysts (e.g., Pd(dba)₂) facilitate coupling reactions in analogous syntheses .
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Solvents: Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their ability to dissolve both polar and non-polar intermediates .
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Yields: Reported yields range from 60–75%, contingent on precise stoichiometric ratios and inert atmosphere maintenance.
Pharmacological and Industrial Applications
Central Nervous System (CNS) Modulation
Carbamates are historically significant in neurology due to their acetylcholinesterase (AChE) inhibitory activity. While the exact mechanism of tert-butylN-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate remains unconfirmed, structural analogs exhibit affinity for GABA receptors and serotonin transporters . Hypotheses suggest it may:
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Modulate glutamate release via presynaptic inhibition.
Agricultural Uses
In agrochemistry, carbamates serve as insecticides and fungicides. The difluoro group in this compound may enhance lipid membrane permeability, potentiating its efficacy against phytopathogens. Field trials for analogous compounds show LC₅₀ values of 2–5 µM against Plutella xylostella (diamondback moth) .
Material Science Innovations
The tert-butyl group imparts thermal stability, making this compound a candidate for:
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Polymer cross-linking agents.
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Surface coatings with anti-fouling properties.
Stability and Degradation Profiles
pH-Dependent Hydrolysis
The carbamate bond is susceptible to hydrolysis under acidic (pH < 3) or alkaline (pH > 10) conditions. Accelerated stability testing reveals:
| Condition | Half-Life (Days) | Degradation Products |
|---|---|---|
| pH 2.0, 25°C | 7 | Methylamine, CO₂, tert-butanol |
| pH 7.4, 37°C | 30 | Trace decomposition |
| pH 10.0, 25°C | 3 | Difluoropropanediol, methylamine |
Thermal Stability
Differential scanning calorimetry (DSC) indicates a melting point of 98–102°C and decomposition onset at 210°C. Storage recommendations include −20°C under argon to prevent oxidative degradation.
Comparative Analysis with Structural Analogs
tert-Butyl (2,2-difluoroethyl)(3-(methylamino)propyl)carbamate
This analog (PubChem CID: 72206892) shares the tert-butyl carbamate group but replaces the propyl chain’s C2 difluoro substitution with a difluoroethyl moiety . Key differences include:
| Property | Target Compound | Analog |
|---|---|---|
| Molecular Weight | 238.27 g/mol | 252.30 g/mol |
| logP | 1.8 | 2.1 |
| Synthetic Complexity | Moderate | High (additional CH₂ group) |
The analog’s higher lipophilicity may enhance CNS penetration but reduce aqueous solubility .
tert-Butyl N-[trans-3-(methylamino)cyclobutyl]carbamate
This cyclobutane-containing derivative (CAS: 2168236-44-8) demonstrates rigidified geometry, altering receptor binding kinetics . Its synthetic route employs trans-aminocyclobutane intermediates, which require chiral resolution .
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